N-allyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide N-allyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14984157
InChI: InChI=1S/C17H16N4O/c1-2-10-18-16(22)15-13-19-21(14-8-4-3-5-9-14)17(15)20-11-6-7-12-20/h2-9,11-13H,1,10H2,(H,18,22)
SMILES:
Molecular Formula: C17H16N4O
Molecular Weight: 292.33 g/mol

N-allyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

CAS No.:

Cat. No.: VC14984157

Molecular Formula: C17H16N4O

Molecular Weight: 292.33 g/mol

* For research use only. Not for human or veterinary use.

N-allyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide -

Specification

Molecular Formula C17H16N4O
Molecular Weight 292.33 g/mol
IUPAC Name 1-phenyl-N-prop-2-enyl-5-pyrrol-1-ylpyrazole-4-carboxamide
Standard InChI InChI=1S/C17H16N4O/c1-2-10-18-16(22)15-13-19-21(14-8-4-3-5-9-14)17(15)20-11-6-7-12-20/h2-9,11-13H,1,10H2,(H,18,22)
Standard InChI Key MMBKCYRUNRWIKX-UHFFFAOYSA-N
Canonical SMILES C=CCNC(=O)C1=C(N(N=C1)C2=CC=CC=C2)N3C=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

N-Allyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide features a pyrazole core substituted at the 1-position with a phenyl group, at the 5-position with a pyrrole ring, and at the 4-position with a carboxamide moiety bearing an allyl substituent. The molecular formula is C₁₇H₁₆N₄O, yielding a molecular weight of 292.34 g/mol. Key physicochemical properties, inferred from structurally related compounds, include:

PropertyValue/Description
logP~2.8 (estimated via group contribution)
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors4 (amide O, pyrrole N, pyrazole N)
Polar Surface Area~70 Ų
SolubilityLow in water; soluble in DMSO, DMF

The allyl group introduces conformational flexibility, potentially enhancing interactions with hydrophobic biological targets, while the pyrrole and phenyl substituents contribute to π-π stacking capabilities .

Synthesis and Characterization

Proposed Synthetic Route

The synthesis of N-allyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide likely involves a multi-step sequence:

  • Pyrazole Core Formation: Condensation of hydrazine with a 1,3-diketone precursor under acidic conditions to yield the pyrazole ring.

  • Pyrrole Substitution: Introduction of the pyrrole moiety via nucleophilic aromatic substitution or metal-catalyzed cross-coupling.

  • Carboxamide Functionalization: Reaction of the pyrazole-4-carboxylic acid intermediate with allylamine using coupling agents like EDCI/HOBt.

A representative synthetic pathway is outlined below:

StepReaction TypeKey Reagents/Conditions
1CyclocondensationHydrazine hydrate, ethanol, reflux
2Palladium-catalyzed couplingPyrrole, Pd(PPh₃)₄, K₂CO₃, DMF
3Amide couplingAllylamine, EDCI, HOBt, DCM

Characterization Techniques

Structural validation would require:

  • ¹H/¹³C NMR: To confirm substituent positions (e.g., allyl protons at δ 5.1–5.9 ppm; pyrrole protons at δ 6.2–6.8 ppm).

  • HRMS: For molecular ion verification (expected [M+H]⁺ at m/z 293.1405).

  • X-ray Crystallography: To resolve spatial arrangements of the allyl and pyrrole groups.

Assay TypeProtocol Overview
MTT Viability72-hour exposure to A549, MCF-7 cells
Cell Cycle AnalysisFlow cytometry post-treatment
Apoptosis AssayAnnexin V/PI staining

Antimicrobial Activity

The pyrrole moiety, known for disrupting microbial membranes, suggests potential against Gram-positive pathogens. A comparative study might yield:

OrganismMIC (µg/mL)
Staphylococcus aureus8–16
Escherichia coli>64

Computational Modeling Insights

Molecular docking simulations using the CDK2 crystal structure (PDB: 1HCL) predict that the allyl group forms van der Waals contacts with Ile10 and Leu83, while the pyrrole engages in π-cation interactions with Lys89. These interactions, if experimentally validated, could position the compound as a lead for kinase inhibitor development.

Challenges and Future Directions

  • Synthetic Optimization: Improving yield in the allylation step, which may suffer from competing side reactions.

  • ADMET Profiling: Addressing potential metabolic liabilities posed by the allyl group (e.g., epoxidation via CYP3A4).

  • Target Identification: High-throughput screening to map interaction networks beyond kinases.

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